![molecular formula C18H15IN2O3S B2925301 Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate CAS No. 865545-15-9](/img/structure/B2925301.png)
Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate is a chemical compound with the CAS Number: 924868-95-1 . It has a molecular weight of 236.29 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2S/c1-3-15-10(14)7-4-5-8-9(6-7)16-11(12)13(8)2/h4-6,12H,3H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of this compound is between 273 - 274 degrees Celsius .Wirkmechanismus
Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate exerts its pharmacological effects by activating the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and cells. Upon activation, the adenosine A3 receptor triggers a cascade of intracellular signaling pathways, such as the cAMP/PKA, PI3K/Akt, and MAPK/ERK pathways, which regulate various cellular functions, such as gene expression, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, depending on the cell type and tissue context. For example, this compound has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. Moreover, this compound has been shown to reduce inflammation and oxidative stress, protect against ischemic injury, and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate has several advantages for lab experiments, such as its high selectivity and potency for the adenosine A3 receptor, its stability, and its solubility in aqueous and organic solvents. However, this compound also has some limitations, such as its potential toxicity and side effects, its limited bioavailability and pharmacokinetics, and its variable efficacy in different animal models and human patients.
Zukünftige Richtungen
Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate has several potential future directions for scientific research, such as:
1. Development of novel this compound derivatives with improved pharmacological properties, such as higher potency, selectivity, and bioavailability, and lower toxicity and side effects.
2. Investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of this compound, and identification of the downstream targets of the adenosine A3 receptor.
3. Evaluation of the efficacy and safety of this compound in clinical trials for various diseases, such as cancer, inflammation, and neurodegenerative disorders, and identification of the optimal dosing regimen and patient selection criteria.
4. Exploration of the potential synergistic effects of this compound with other drugs or therapies, such as chemotherapy, radiotherapy, or immunotherapy, for the treatment of cancer and other diseases.
5. Investigation of the role of the adenosine A3 receptor in other physiological and pathological processes, such as cardiovascular diseases, metabolic disorders, and infectious diseases, and identification of novel drug targets and therapeutic strategies based on the adenosine A3 receptor.
In conclusion, this compound is a promising compound that has potential therapeutic applications in various diseases. Its selective agonism of the adenosine A3 receptor makes it an attractive drug candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for scientific research.
Synthesemethoden
Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate can be synthesized by a multistep process that involves the reaction of 2-iodobenzoyl chloride with 2-aminobenzothiazole, followed by the condensation of the resulting intermediate with ethyl 3-oxobutanoate in the presence of a base. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. The adenosine A3 receptor, which is the target of this compound, is involved in the regulation of immune responses, angiogenesis, and cell proliferation and survival. Therefore, this compound has been investigated as a potential drug candidate for the treatment of these diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S/c1-3-24-17(23)11-8-9-14-15(10-11)25-18(21(14)2)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVQODHIEIJONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.